

An In-depth Technical Guide to the Physical Properties of 4'-Ethylacetophenone

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Compound of Interest

Compound Name: 4'-Ethylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4'-Ethylacetophenone** (CAS No: 937-30-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental methodologies.

General and Chemical Properties

4'-Ethylacetophenone, also known as 1-(4-ethylphenyl)ethanone, is an aromatic ketone. At ambient temperature, it typically presents as a colorless or pale yellow liquid.^[1] The compound consists of a benzene ring substituted with an ethyl group and an acetyl group.^[2] This structure makes it a versatile building block in organic synthesis.^[2]

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
CAS Number	937-30-4	[2][3]
Molecular Formula	C ₁₀ H ₁₂ O	[2][4]
Molecular Weight	148.20 g/mol	[4][5]
Canonical SMILES	CCC1=CC=C(C=C1)C(=O)C	[6]
InChI Key	NODGRWC MFMEGJH- UHFFFAOYSA-N	[3][6]
Appearance	Colorless or pale yellow liquid	[1]

Quantitative Physical Property Data

The following tables summarize the key quantitative physical properties of **4'-Ethylacetophenone**, critical for handling, process design, and analytical method development.

Table 2: Thermodynamic and Physical Constants

Property	Value	Conditions	Reference(s)
Melting Point	-20.6 °C	-	[1][2][3][6]
Boiling Point	239.6 °C	at 760 mmHg	[1]
125 °C	at 20 mmHg	[3][4][7]	
116-117 °C	at 15 Torr	[6]	
Density	0.993 g/mL	at 25 °C	[3][4][8]
Flash Point	90 - 94.1 °C	Closed Cup	[1][3][4][9]
Refractive Index (n ₂₀ /D)	1.5293	at 20 °C	[1][3][8]
Vapor Pressure	0.0445 hPa	at 20 °C	
0.0397 mmHg	at 25 °C	[1]	

Table 3: Solubility Data

Solvent	Solubility	Temperature	Reference(s)
Water	1.31 g/L (Not miscible or difficult to mix)	25 °C	[1]
Ethanol	600.3 g/L (Soluble)	25 °C	[1]
Methanol	835.55 g/L	25 °C	
Isopropanol	320.72 g/L	25 °C	
Acetone	1151.84 g/L	25 °C	
Ethyl Acetate	1172.57 g/L (Slightly Soluble)	25 °C	[1]
Chloroform	Slightly Soluble	-	[1]
Acetonitrile	1357.57 g/L	25 °C	
Toluene	700.26 g/L	25 °C	

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties and spectral data of **4'-Ethylacetophenone**. These protocols are based on common laboratory practices.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. A capillary method using a melting point apparatus is standard.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.
- Procedure:

- Ensure the **4'-Ethylacetophenone** sample is solidified by cooling it below its melting point.
- Finely crush a small amount of the solid sample.
- Pack the dry, crushed sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[\[1\]](#)[\[4\]](#)
- Place the capillary tube into the heating block of the melting point apparatus alongside a calibrated thermometer.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T_1).
- Record the temperature at which the entire sample has melted into a clear liquid (T_2).[\[1\]](#)
- The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point is determined at a specific pressure using a microscale or miniscale method. The Thiele tube method is suitable for small sample volumes.

- Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), rubber band or wire.[\[10\]](#)
- Procedure:
 - Add 0.5-1 mL of **4'-Ethylacetophenone** to a small test tube.
 - Place a capillary tube, with its sealed end pointing up, inside the test tube containing the liquid.

- Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[\[10\]](#)
- Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer arm is properly positioned.[\[11\]](#)
- Gently heat the arm of the Thiele tube with a microburner.[\[11\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.[\[10\]](#)
- The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[\[10\]](#)[\[11\]](#)
- Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[\[6\]](#)

Density Measurement

The density of liquid **4'-Ethylacetophenone** is determined gravimetrically using a known volume.

- Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a constant temperature bath.
- Procedure:
 - Clean and dry the pycnometer thoroughly and record its empty mass (m_1).[\[3\]](#)
 - Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. If using a stoppered pycnometer, insert the stopper to displace excess liquid through the capillary.
 - Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow it to reach thermal equilibrium.

- Carefully dry the outside of the pycnometer and measure its mass (m_2).[\[12\]](#)
- The mass of the liquid is calculated as ($m_2 - m_1$).
- The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: $\rho = (m_2 - m_1) / V$.[\[13\]](#)

Refractive Index Measurement

The refractive index is measured using a refractometer, which determines the extent to which light is bent when passing through the liquid.

- Apparatus: Abbe refractometer, constant temperature water circulator, dropper, and a suitable solvent (e.g., isopropanol) for cleaning.
- Procedure:
 - Turn on the refractometer and the light source. Ensure the prisms are clean and dry.
 - Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
 - Using a dropper, place a few drops of **4'-Ethylacetophenone** onto the surface of the lower prism.
 - Close the prisms firmly. The liquid should spread to form a thin, uniform film.
 - Allow the sample to equilibrate to the desired temperature (e.g., 20 °C) using the connected water circulator.
 - Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - Adjust the chromaticity corrector to eliminate any color fringes.
 - Read the refractive index value directly from the instrument's scale.

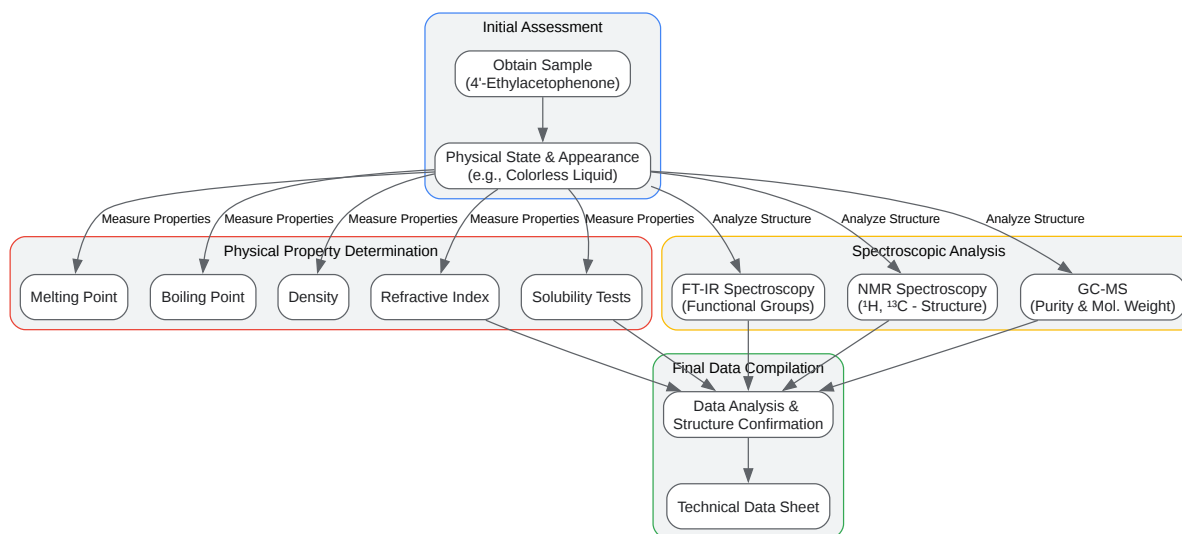
Spectroscopic Analysis Protocols

- Sample Preparation: For a liquid sample like **4'-Ethylacetophenone**, the simplest method is to place a single drop between two polished salt plates (e.g., NaCl or KBr) to create a thin film (liquid membrane method).[14] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[15]
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
 - Place the prepared sample in the instrument's beam path.
 - Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[15]
- Sample Preparation: Dissolve 5-25 mg of **4'-Ethylacetophenone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition (¹H and ¹³C NMR):
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H NMR spectrum using appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio.[16] Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
- Sample Preparation: Prepare a dilute solution of **4'-Ethylacetophenone** (e.g., ~30 mg in 1-2 mL) in a volatile organic solvent such as acetone or dichloromethane.[17][18]

- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC inlet.
 - The sample is vaporized and separated on a capillary column based on its boiling point and polarity.
 - As the compound elutes from the column, it enters the mass spectrometer's ion source.
 - In the ion source (commonly using Electron Ionization, EI), the molecule is ionized and fragmented.^[19]
 - The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their relative abundance, generating a mass spectrum.^[20]

Characterization Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a chemical compound such as **4'-Ethylacetophenone**.



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